molecular formula C15H13NO4S B12253659 N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}furan-2-carboxamide

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}furan-2-carboxamide

Cat. No.: B12253659
M. Wt: 303.3 g/mol
InChI Key: FNENWPMDKQQOEL-UHFFFAOYSA-N
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Description

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}furan-2-carboxamide is a complex organic compound that features both furan and thiophene rings These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities

Properties

Molecular Formula

C15H13NO4S

Molecular Weight

303.3 g/mol

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]furan-2-carboxamide

InChI

InChI=1S/C15H13NO4S/c17-10(9-16-15(18)13-3-1-7-19-13)11-5-6-12(20-11)14-4-2-8-21-14/h1-8,10,17H,9H2,(H,16,18)

InChI Key

FNENWPMDKQQOEL-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NCC(C2=CC=C(O2)C3=CC=CS3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}furan-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of a furan derivative with a thiophene derivative under controlled conditions. The reaction may involve the use of catalysts such as palladium or rhodium complexes to facilitate the formation of the desired product. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of automated systems and advanced analytical techniques would ensure consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dihydro derivatives

Scientific Research Applications

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}furan-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

    Biology: The compound’s potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties, make it a valuable candidate for drug discovery and development.

    Medicine: Due to its potential therapeutic properties, the compound can be investigated for use in treating various diseases and conditions.

    Industry: The compound’s unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to anti-inflammatory or anticancer effects. The exact molecular targets and pathways involved would depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds such as thiophene-2-carboxamide and thiophene-3-carboxamide share structural similarities with N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}furan-2-carboxamide.

    Furan Derivatives: Compounds like furan-2-carboxamide and furan-3-carboxamide also have structural similarities.

Uniqueness

This compound is unique due to the presence of both furan and thiophene rings in a single molecule. This duality provides a combination of properties from both heterocycles, potentially leading to enhanced biological activities and unique electronic properties. The compound’s structure allows for diverse chemical modifications, making it a versatile candidate for various applications in research and industry.

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